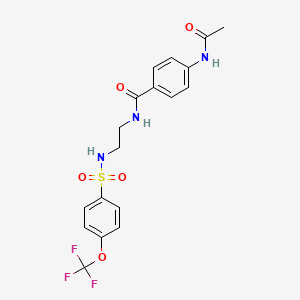

4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

Theoretical Investigation of Antimalarial Applications

A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including structures related to 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide, revealing their potential in antimalarial applications. These compounds were evaluated for their in vitro antimalarial activity, ADMET properties, and molecular docking studies against plasmepsin enzymes and SARS-CoV-2 proteins, demonstrating promising antimalarial activity and selectivity (Fahim & Ismael, 2021).

Organic Synthesis and Chemical Transformations

Research into the intramolecular oxidative C–O coupling of N-phenyl benzamides under metal-free conditions, utilizing compounds structurally similar to 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide, resulted in the synthesis of benzoxazole products. This study underscores the compound's role in facilitating novel synthetic pathways for the development of heterocyclic compounds (Yu, Ma, & Yu, 2012).

Novel Insecticidal Activity

Flubendiamide, a compound sharing a similar chemical motif with the given chemical structure, exhibits strong insecticidal activity against lepidopterous pests. Its unique structure, incorporating trifluoromethoxy and sulfonamide groups, contributes to its effectiveness and introduces a novel mode of action in pest management (Tohnishi et al., 2005).

Reactions with Carboxylic Acid Amides

A study detailed the reactions of acetamide and benzamide with N-allyltrifluoromethanesulfonamide, leading to products that showcase the versatility of sulfonamides in organic synthesis. This research highlights the potential for creating novel compounds with unique structural features and properties (Astakhova et al., 2018).

Photoresponsive Materials

The development of a water-soluble azobenzene-containing functional monomer for the fabrication of photoresponsive molecularly imprinted hydrogel materials illustrates the application of sulfonamide derivatives in materials science. These materials are designed to function in aqueous media, showing potential for the photoregulated release and uptake of pharmaceuticals (Gong, Wong, & Lam, 2008).

properties

IUPAC Name |

4-acetamido-N-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O5S/c1-12(25)24-14-4-2-13(3-5-14)17(26)22-10-11-23-30(27,28)16-8-6-15(7-9-16)29-18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKMFQJXBGLRHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2616141.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2616143.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)

![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2616152.png)

![[3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid](/img/structure/B2616153.png)

![Tert-butyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2616156.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2616157.png)

![2-[5-Bromo-3'-(4-hydroxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-5'-yl]acetic acid](/img/structure/B2616160.png)